6-Chloro-2-piperazino-1,3-benzothiazole

Overview

Description

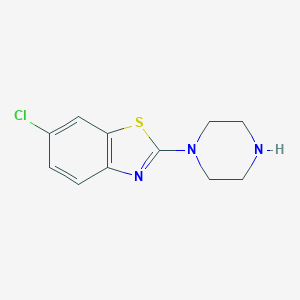

6-Chloro-2-piperazino-1,3-benzothiazole is a chemical compound with the molecular formula C11H13ClN3S and a molecular weight of 254.76 g/mol . It is characterized by the presence of a benzothiazole ring substituted with a chlorine atom at the 6th position and a piperazine ring at the 2nd position. This compound is of interest due to its diverse applications in scientific research and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-piperazino-1,3-benzothiazole typically involves the reaction of 6-chloro-1,3-benzothiazole with piperazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 6-chloro-1,3-benzothiazole and piperazine.

Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, under reflux conditions.

Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction parameters are optimized to maximize yield and minimize by-products. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-piperazino-1,3-benzothiazole undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the benzothiazole ring.

Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases and other condensation products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents such as sodium borohydride are used under controlled conditions.

Condensation Reactions: These reactions often require acidic or basic catalysts and are conducted at elevated temperatures to drive the reaction to completion.

Major Products Formed

The major products formed from these reactions include various substituted benzothiazole derivatives, Schiff bases, and other condensation products. These derivatives often exhibit enhanced biological or chemical properties, making them valuable for further research and development .

Scientific Research Applications

6-Chloro-2-piperazino-1,3-benzothiazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 6-Chloro-2-piperazino-1,3-benzothiazole involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

2-Chloro-1,3-benzothiazole: Similar in structure but lacks the piperazine ring, which may result in different chemical and biological properties.

6-Chloro-1,3-benzothiazole: Similar but without the piperazine substitution, affecting its reactivity and applications.

Uniqueness

6-Chloro-2-piperazino-1,3-benzothiazole is unique due to the presence of both the chlorine atom and the piperazine ring, which confer distinct chemical reactivity and potential biological activities. This dual substitution enhances its versatility and makes it a valuable compound for various research and industrial applications .

Biological Activity

6-Chloro-2-piperazino-1,3-benzothiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and antifungal properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

The compound has the molecular formula C11H13ClN3S and a molecular weight of 254.76 g/mol. It features a benzothiazole ring substituted with a piperazine moiety and a chlorine atom, which enhances its reactivity and potential biological activity.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. Several studies have evaluated its effects on various cancer cell lines:

- Mechanism of Action : The compound interacts with specific molecular targets, potentially modulating enzymes and receptors involved in cell proliferation and apoptosis. For instance, it has been shown to induce apoptotic morphological changes in treated cells, including externalization of phosphatidylserine and alterations in mitochondrial membrane potential .

-

Case Studies :

- A study demonstrated that derivatives of benzothiazole, including this compound, displayed strong antiproliferative effects against human tumor cell lines such as A431, A549, and H1299. These compounds inhibited the activity of pro-inflammatory cytokines like IL-6 and TNF-α while promoting apoptosis and cell cycle arrest .

- Another investigation highlighted the compound's selective inhibitory effects on colorectal cancer cell lines (SW620) and breast cancer (MCF-7), indicating its potential as a therapeutic agent in oncology .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

- Antibacterial Effects : Studies have shown that derivatives of this compound possess significant antibacterial activity against various pathogens. For example, benzothiazole derivatives have been tested against bacteria such as Staphylococcus aureus , Escherichia coli , and fungi like Candida albicans .

- Research Findings : In comparative studies, certain derivatives demonstrated effectiveness comparable to standard antibiotics like Ciprofloxacin and Amphotericin B. The mechanism underlying this activity may involve disruption of bacterial cell membranes or inhibition of vital metabolic pathways .

Antifungal Activity

The antifungal potential of this compound has also been explored:

- In Vitro Studies : The compound has shown efficacy against various fungal strains. For example, it exhibited strong activity against Candida albicans and other pathogenic fungi in laboratory settings .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

| Biological Activity | Target Organisms/Cell Lines | Mechanism of Action |

|---|---|---|

| Anticancer | A431, A549, H1299 | Induction of apoptosis; inhibition of IL-6 and TNF-α |

| Antimicrobial | Staphylococcus aureus, E. coli | Disruption of cell membranes; inhibition of metabolic pathways |

| Antifungal | Candida albicans | Inhibition of fungal growth mechanisms |

Properties

IUPAC Name |

6-chloro-2-piperazin-1-yl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3S/c12-8-1-2-9-10(7-8)16-11(14-9)15-5-3-13-4-6-15/h1-2,7,13H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKQTVOYPBKNRJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=C(S2)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372617 | |

| Record name | 6-Chloro-2-(piperazin-1-yl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153025-29-7 | |

| Record name | 6-Chloro-2-(piperazin-1-yl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.